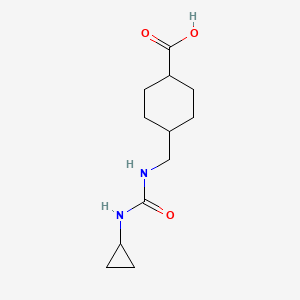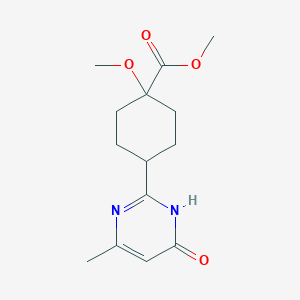![molecular formula C11H10ClN7 B11715345 (E)-N'-[1-(6-chloropyridazin-3-yl)-4-cyano-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide](/img/structure/B11715345.png)
(E)-N'-[1-(6-chloropyridazin-3-yl)-4-cyano-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N'-[1-(6-cloropiridazin-3-il)-4-ciano-1H-pirazol-5-il]-N,N-dimetilmetanimida es un complejo compuesto orgánico que presenta un anillo de piridazina sustituido con un átomo de cloro, un grupo ciano y un anillo de pirazol
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (E)-N'-[1-(6-cloropiridazin-3-il)-4-ciano-1H-pirazol-5-il]-N,N-dimetilmetanimida generalmente implica múltiples pasos. Un enfoque común es la condensación de 2-(6-cloropiridazin-3-il)hidrazina con piridina-2-acetaldehído, seguida de reacciones adicionales para introducir los grupos ciano y dimetilmetanimida . Las condiciones de reacción a menudo incluyen el uso de solventes como etanol o metanol, y catalizadores como ácido p-toluensulfónico para facilitar las reacciones de condensación.
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto pueden implicar rutas sintéticas similares, pero están optimizados para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, equipo de síntesis automatizado y medidas estrictas de control de calidad para garantizar la pureza y la consistencia del producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
(E)-N'-[1-(6-cloropiridazin-3-il)-4-ciano-1H-pirazol-5-il]-N,N-dimetilmetanimida puede someterse a varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando reactivos como peróxido de hidrógeno o permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: El átomo de cloro en el anillo de piridazina se puede sustituir por otros grupos mediante reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen:
Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Nucleófilos: Amoniaco, aminas, tioles.
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden producir una variedad de derivados de piridazina sustituidos.
Aplicaciones Científicas De Investigación
Química
En química, (E)-N'-[1-(6-cloropiridazin-3-il)-4-ciano-1H-pirazol-5-il]-N,N-dimetilmetanimida se utiliza como un bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la creación de diversas bibliotecas químicas para el descubrimiento de fármacos y la ciencia de los materiales .
Biología y Medicina
En la investigación biológica y médica, este compuesto ha mostrado potencial como agente antibacteriano y antifúngico. Los estudios han demostrado su actividad contra diversas cepas bacterianas como Staphylococcus aureus y Escherichia coli, así como cepas fúngicas como Candida albicans .
Industria
En el sector industrial, (E)-N'-[1-(6-cloropiridazin-3-il)-4-ciano-1H-pirazol-5-il]-N,N-dimetilmetanimida se utiliza en el desarrollo de nuevos materiales con propiedades específicas, como polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo de acción de (E)-N'-[1-(6-cloropiridazin-3-il)-4-ciano-1H-pirazol-5-il]-N,N-dimetilmetanimida implica su interacción con objetivos moleculares específicos. En aplicaciones antibacterianas, se cree que inhibe la actividad de las enzimas esenciales para la síntesis de la pared celular bacteriana, lo que lleva a la muerte celular. En aplicaciones antifúngicas, puede alterar la integridad de la membrana celular fúngica .
Comparación Con Compuestos Similares
Compuestos Similares
5-amino-3-aril-1-(6-cloropiridazin-3-il)pirazoles: Estos compuestos comparten una estructura central similar de piridazina-pirazol y se han estudiado por sus propiedades analgésicas.
Derivados de 1-(3-piridazinil)-3-arilpirazol: Estos compuestos son regioisómeros y se han investigado por sus propiedades de inhibición de la ciclooxigenasa.
Singularidad
(E)-N'-[1-(6-cloropiridazin-3-il)-4-ciano-1H-pirazol-5-il]-N,N-dimetilmetanimida es única debido a su combinación de un grupo ciano y una porción de dimetilmetanimida, que confiere propiedades químicas y biológicas distintas. Esto lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C11H10ClN7 |
|---|---|
Peso molecular |
275.70 g/mol |
Nombre IUPAC |
N'-[2-(6-chloropyridazin-3-yl)-4-cyanopyrazol-3-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C11H10ClN7/c1-18(2)7-14-11-8(5-13)6-15-19(11)10-4-3-9(12)16-17-10/h3-4,6-7H,1-2H3 |
Clave InChI |
BCJNALWCCGZNST-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C=NC1=C(C=NN1C2=NN=C(C=C2)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




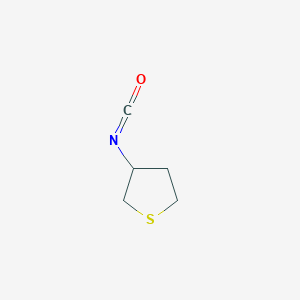
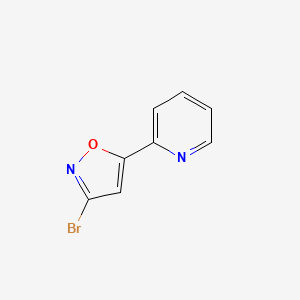

![(E)-N-{[3-(3-Nitrophenyl)imidazo[1,5-A]pyridin-1-YL]methylidene}hydroxylamine](/img/structure/B11715298.png)

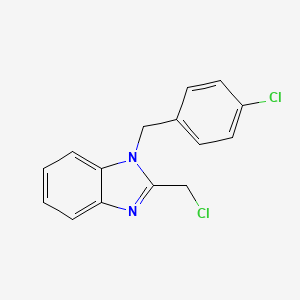

![Ethyl 5-bromo-8-oxo-pyrido[1,2-b]pyridazine-7-carboxylate](/img/structure/B11715328.png)
